

An In-depth Technical Guide to Triphenyl Trithiophosphite (CAS 1095-04-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenyl trithiophosphite*

Cat. No.: B094957

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite, identified by CAS number 1095-04-1, is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenylthio groups. While organophosphorus compounds containing sulfur are a significant class of molecules in medicinal chemistry, public domain information regarding the specific applications of **triphenyl trithiophosphite** in drug development is notably scarce. This technical guide provides a comprehensive overview of the available chemical and physical properties, a detailed synthesis protocol, and contextual toxicological data based on structurally related compounds. The information is intended to serve as a foundational resource for researchers and drug development professionals who may be interested in exploring the potential of this and similar chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **triphenyl trithiophosphite** is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational models.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₅ PS ₃	[1]
Molecular Weight	358.489 g/mol	[1]
CAS Number	1095-04-1	[1] [2]
Appearance	Not specified; likely a solid given the melting point.	
Melting Point	76-77 °C	[3]
Boiling Point	503.5 °C at 760 mmHg (Predicted)	[3]
Flash Point	258.3 °C	[1]
Vapor Pressure	9.01E-10 mmHg at 25°C	[1]
LogP (calculated)	7.59020	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bond Count	6	[1]
Exact Mass	358.00735100	[1]
Canonical SMILES	C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3	[1]

Synthesis of Triphenyl Trithiophosphite

The primary method for synthesizing trialkyl and triaryl trithiophosphites involves the reaction of a phosphorous trihalide with the corresponding mercaptan. In the case of **triphenyl trithiophosphite**, this involves the reaction of phosphorus trichloride with thiophenol.

General Experimental Protocol

The following is a generalized procedure based on established methods for the synthesis of analogous compounds^[4]:

- **Reaction Setup:** A reaction vessel equipped with a stirrer, a dropping funnel, and a condenser is charged with three molar equivalents of thiophenol. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Phosphorus Trichloride:** One molar equivalent of phosphorus trichloride is added dropwise to the stirred thiophenol at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.
- **Reaction and Byproduct Removal:** The reaction mixture is stirred until the reaction is complete. Hydrogen chloride (HCl) gas is evolved during the reaction and can be scrubbed through a basic solution. After the addition is complete, the mixture may be heated to drive the reaction to completion and remove any remaining dissolved HCl[4].
- **Workup and Purification:** The crude product is then subjected to a workup procedure, which may involve washing with a mild base to neutralize any remaining acid, followed by washing with water. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by recrystallization or chromatography.

A visual representation of this experimental workflow is provided in the following diagram.

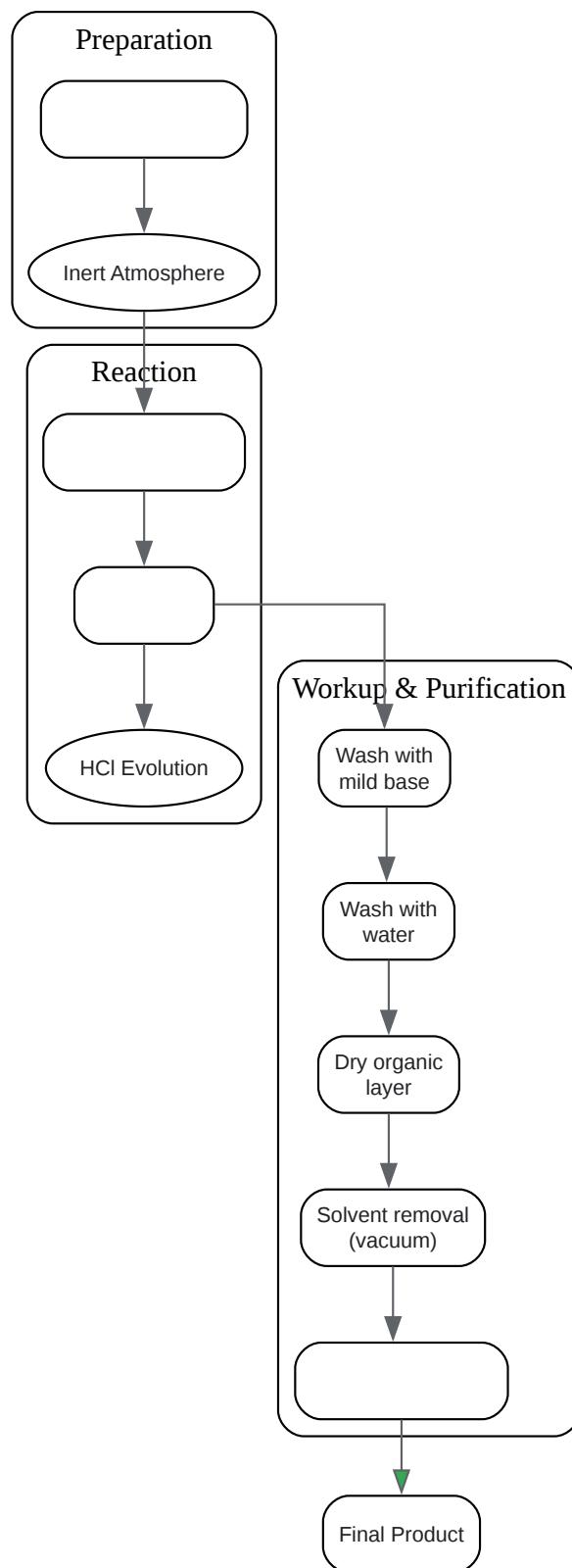
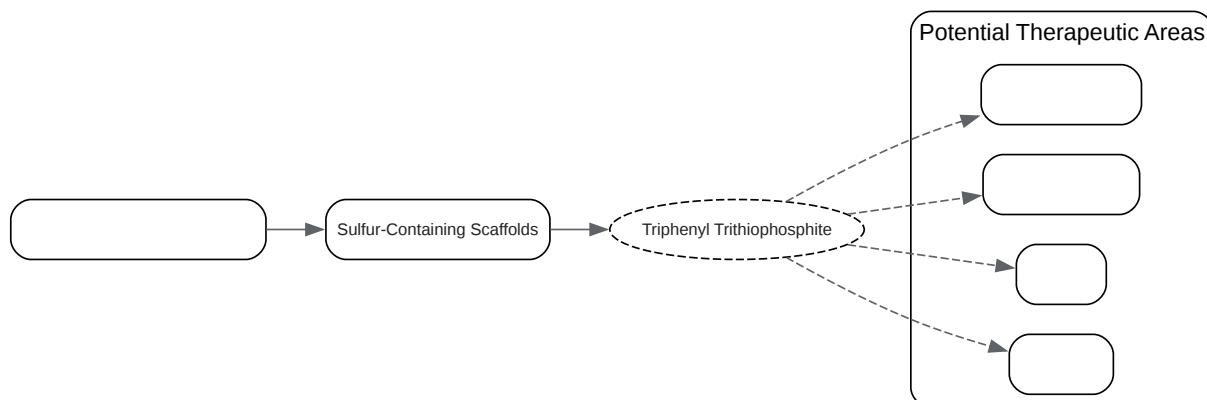


[Click to download full resolution via product page](#)

Figure 1: Generalized experimental workflow for the synthesis of **triphenyl trithiophosphite**.

Applications in Drug Development and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific applications of **triphenyl trithiophosphite** in drug development or as a therapeutic agent. Organophosphorus compounds containing sulfur are a well-established class of molecules with diverse biological activities, including use as anticancer agents, antivirals, and pesticides.^[5] However, **triphenyl trithiophosphite** itself does not appear to be a compound of significant interest in this field to date.

The following diagram illustrates the general role of organophosphorus compounds in medicinal chemistry, providing a broader context where a molecule like **triphenyl trithiophosphite** might theoretically be explored.

[Click to download full resolution via product page](#)

Figure 2: Contextual relationship of **triphenyl trithiophosphite** to the broader field of sulfur-containing organophosphorus compounds in medicinal chemistry.

Toxicological Information

No specific toxicological data for **triphenyl trithiophosphite** was found in the searched literature. However, data for structurally related compounds such as triphenyl phosphine and triphenyl phosphate can provide some initial insights into the potential toxicological profile. It is crucial to note that this data is not directly applicable to **triphenyl trithiophosphite** and should be used for contextual purposes only.

Compound	Test Type	Species	Route	Value	Reference
Triphenyl Phosphine	LD50	Rat	Oral	~700 mg/kg bw (in olive oil)	[3]
LD50	Rat	Oral		> 6400 mg/kg bw (aqueous suspension)	[3]
LD50	Mouse	Oral		1000 mg/kg bw	[3]
LD50	Rabbit	Dermal		> 4000 mg/kg bw	[3]
Triphenyl Phosphate	LD50	Rat	Oral	3500 mg/kg	[6]
LD50	Rabbit	Dermal		> 7.9 g/kg	[6]
Cytotoxicity (LC50)	Chicken Embryonic Hepatocytes	In vitro		47 ± 8 µM	[7]

The significant variation in the oral LD50 of triphenyl phosphine depending on the vehicle (olive oil vs. aqueous suspension) highlights the importance of formulation in toxicological assessments.[3] Triphenyl phosphate has been shown to induce cytotoxicity in vitro.[7]

Conclusion

Triphenyl trithiophosphite (CAS 1095-04-1) is a well-defined chemical entity with established physical and chemical properties and a straightforward synthetic route. However, there is a

significant lack of publicly available information regarding its biological activity and potential applications in drug development. For researchers and scientists in this field, **triphenyl trithiophosphite** represents an unexplored chemical scaffold within the broader, biologically relevant class of sulfur-containing organophosphorus compounds. Further investigation would be required to determine if this molecule or its derivatives possess any therapeutic potential. The toxicological data on related compounds suggests that appropriate safety precautions should be taken when handling **triphenyl trithiophosphite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenyl trithiophosphite | lookchem [lookchem.com]
- 2. triphenyl trithiophosphite | 1095-04-1 [amp.chemicalbook.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Rapid in vitro metabolism of the flame retardant triphenyl phosphate and effects on cytotoxicity and mRNA expression in chicken embryonic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triphenyl Trithiophosphite (CAS 1095-04-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094957#triphenyl-trithiophosphite-cas-number-1095-04-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com